molecular formula C18H23BrN2O B1370966 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine CAS No. 1017788-99-6

5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine

Cat. No. B1370966
CAS RN: 1017788-99-6
M. Wt: 363.3 g/mol
InChI Key: BEQQDVNLUQDFHK-UHFFFAOYSA-N
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Description

“5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine” is a chemical compound with the CAS Number: 1017788-99-6 . It has a molecular weight of 363.3 and its IUPAC name is 5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-Bromo-2,4-dichloropyrimidine with sodium tert-butoxide in dry THF . The reaction mixture is stirred for 5 hours at room temperature, then quenched with water and extracted with EtOAc .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 117-120°C . It appears as a white to yellow solid .

Scientific Research Applications

Antiviral Activity of Pyrimidine Derivatives

One study focused on the antiviral properties of 5-substituted-2,4-diaminopyrimidines, which include derivatives similar to 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. These compounds demonstrated significant inhibition of retrovirus replication in cell culture, highlighting their potential in antiretroviral therapy. The study provided insights into the structural requirements for antiviral efficacy among pyrimidine derivatives, suggesting that halogen substitution at the 5-position, akin to the bromo group in this compound, can enhance antiviral activity (Hocková et al., 2003).

Metal-Substituted Pyrimidines for Chemical Synthesis

Another research avenue involves the synthesis and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. This study detailed the generation of 5-pyrimidyl lithium species, demonstrating the stability and reactivity of such compounds for further chemical transformations. The findings are relevant for the development of novel pyrimidine-based compounds with potential applications in material science and organic synthesis (Schlosser et al., 2006).

Advancements in Pyrimidine Chemistry

Further research has expanded on the chemistry of pyrimidines, including this compound, by exploring microwave-assisted palladium-catalyzed coupling reactions. These studies provide a foundation for novel synthetic approaches to pyrimidine derivatives, potentially opening up new avenues for their application in medicinal chemistry and drug design (Verbitskiy et al., 2013).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQQDVNLUQDFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650601
Record name 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017788-99-6
Record name 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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